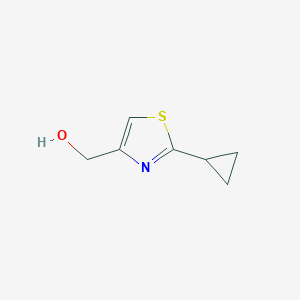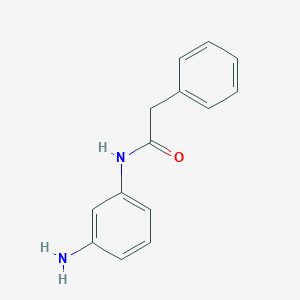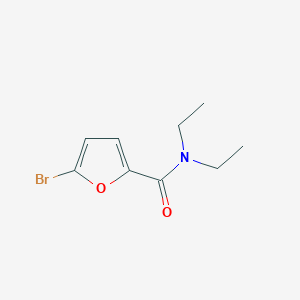
5-bromo-N,N-diethyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N,N-diethyl-2-furamide: is an organic compound with the molecular formula C9H12BrNO2 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a bromine atom at the 5-position and a diethylamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N,N-diethyl-2-furamide typically involves the bromination of N,N-diethyl-2-furamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature to ensure controlled bromination at the 5-position of the furan ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-bromo-N,N-diethyl-2-furamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This can result in the formation of corresponding amines or alcohols.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines, alcohols
Substitution: Substituted furamides
Scientific Research Applications
Chemistry: 5-bromo-N,N-diethyl-2-furamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities. It can be used in the design of bioactive molecules and as a probe to study biological pathways.
Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in drug discovery and development, particularly in the search for new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-bromo-N,N-diethyl-2-furamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the diethylamide group can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
5-bromo-N,N-dimethyl-2-furamide: This compound is similar in structure but has dimethyl groups instead of diethyl groups. It may exhibit different chemical and biological properties due to the difference in alkyl chain length.
5-bromo-N-cyclopropyl-2-furamide: This compound contains a cyclopropyl group instead of diethyl groups. The cyclopropyl group can impart different steric and electronic effects, leading to variations in reactivity and biological activity.
Uniqueness: 5-bromo-N,N-diethyl-2-furamide is unique due to the presence of the diethylamide group, which can influence its solubility, reactivity, and biological interactions. The combination of the bromine atom and the diethylamide group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-N,N-diethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-3-11(4-2)9(12)7-5-6-8(10)13-7/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIMTYOEEOGBLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(O1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359028 |
Source


|
| Record name | 5-bromo-N,N-diethyl-2-furamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57785-35-0 |
Source


|
| Record name | 5-bromo-N,N-diethyl-2-furamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

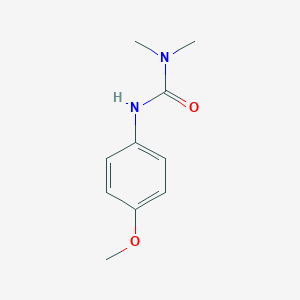
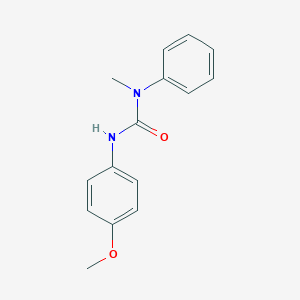

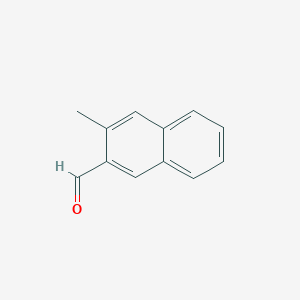
![4-[(4-tert-Butylphenoxy)methyl]benzoic acid](/img/structure/B183751.png)
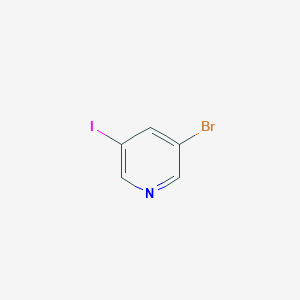
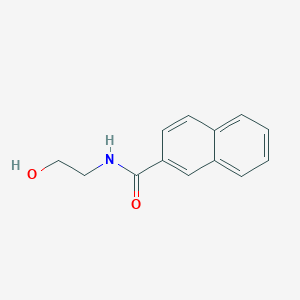
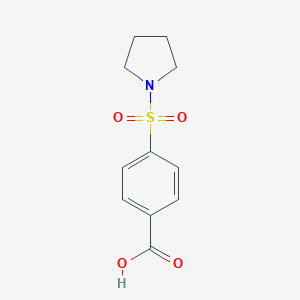
![2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-YL)thio]propanoic acid](/img/structure/B183762.png)
